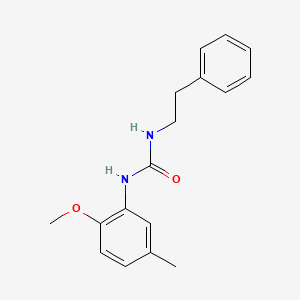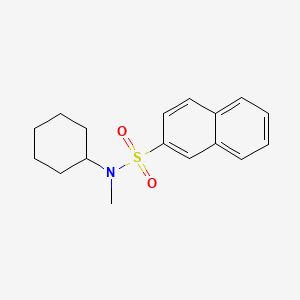
1,1-Dibenzyl-3-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibenzyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C22H22N2O It is a urea derivative characterized by the presence of two benzyl groups and a 2-methylphenyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2-methylphenyl)urea typically involves the reaction of benzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0°C to room temperature. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibenzyl-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized urea derivatives with additional functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Urea derivatives with substituted benzyl groups.
Applications De Recherche Scientifique
1,1-Dibenzyl-3-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1-Dibenzyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.
1,1-Dibenzyl-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group.
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea: Features two methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
86764-28-5 |
|---|---|
Formule moléculaire |
C22H22N2O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C22H22N2O/c1-18-10-8-9-15-21(18)23-22(25)24(16-19-11-4-2-5-12-19)17-20-13-6-3-7-14-20/h2-15H,16-17H2,1H3,(H,23,25) |
Clé InChI |
YMEBJDUJFQLXEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylethyl 4-[4-(6-bromo-1,3-benzodioxol-5-yl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14931591.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14931599.png)
![3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14931609.png)


![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)

![5-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931631.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14931645.png)


